molecular formula C17H17NO3 B165578 Methyl N-(Diphenylmethylene)-L-serinate CAS No. 133157-01-4

Methyl N-(Diphenylmethylene)-L-serinate

Cat. No.: B165578
CAS No.: 133157-01-4
M. Wt: 283.32 g/mol
InChI Key: INDYBELMPCDQHK-HNNXBMFYSA-N
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Description

Methyl N-(Diphenylmethylene)-L-serinate, also known as this compound, is a useful research compound. Its molecular formula is C17H17NO3 and its molecular weight is 283.32 g/mol. The purity is usually 95%.
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Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl N-(Diphenylmethylene)-L-serinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Major Products Formed

Scientific Research Applications

Methyl N-(Diphenylmethylene)-L-serinate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in coupling reactions to form aromatic compounds[][1].

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role in drug development and as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of various industrial chemicals and materials, contributing to the development of new products and technologies[][1].

Comparison with Similar Compounds

Similar Compounds

  • N-(Diphenylmethylene)glycine methyl ester
  • Methyl 2-(benzhydrylideneamino)acetate
  • Methyl 2-(diphenylmethylidene)aminoacetate

Properties

IUPAC Name

methyl (2S)-2-(benzhydrylideneamino)-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-21-17(20)15(12-19)18-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15,19H,12H2,1H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDYBELMPCDQHK-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)N=C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CO)N=C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451433
Record name methyl (2S)-2-(benzhydrylideneamino)-3-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133157-01-4
Record name methyl (2S)-2-(benzhydrylideneamino)-3-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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